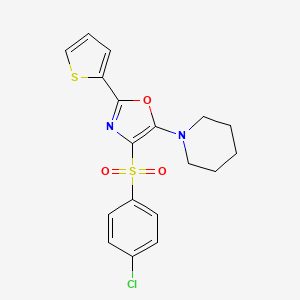

4-((4-Chlorophenyl)sulfonyl)-5-(piperidin-1-yl)-2-(thiophen-2-yl)oxazole

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-5-piperidin-1-yl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S2/c19-13-6-8-14(9-7-13)26(22,23)17-18(21-10-2-1-3-11-21)24-16(20-17)15-5-4-12-25-15/h4-9,12H,1-3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXRSYDUIXHQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-Chlorophenyl)sulfonyl)-5-(piperidin-1-yl)-2-(thiophen-2-yl)oxazole is a member of the oxazole family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and anti-inflammatory effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN2O3S2 , with a molecular weight of 408.92 g/mol . The compound features a piperidine ring, a thiophene moiety, and a chlorophenyl sulfonyl group, contributing to its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the oxazole ring exhibit significant antimicrobial properties. For instance, synthesized compounds with similar structures showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In particular, the oxazole derivatives were tested for their efficacy against multiple pathogens, revealing that they possess broad-spectrum antimicrobial activity.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In one study, derivatives demonstrated strong inhibitory effects against urease and acetylcholinesterase enzymes . This suggests that the compound may have therapeutic applications in conditions where these enzymes play a critical role.

| Enzyme | Inhibition Activity |

|---|---|

| Urease | Strong |

| Acetylcholinesterase | Strong |

Anti-inflammatory Effects

The anti-inflammatory properties of the compound were assessed through in vitro studies using RAW264.7 macrophages. The results indicated that the compound effectively inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion, a marker of inflammation . This activity suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study synthesized various oxazole derivatives and tested their antimicrobial activities. The results indicated that certain derivatives exhibited promising antibacterial effects, particularly against Salmonella typhi and Bacillus subtilis, highlighting their potential as therapeutic agents .

- Enzyme Inhibition Analysis : Another research focused on the enzyme inhibition properties of synthesized compounds related to this compound. The findings revealed potent inhibition against urease, which is crucial in treating infections caused by urease-producing bacteria .

- Inflammatory Response Modulation : The anti-inflammatory activity was evaluated by measuring NO levels in macrophages treated with LPS. The compound significantly reduced NO production, indicating its potential use in managing inflammatory conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) is electron-withdrawing, making the adjacent carbon susceptible to nucleophilic attack. Reactions typically occur under basic or acidic conditions:

Key Findings :

-

Hydrolysis yields sulfonic acid derivatives, useful for further functionalization.

-

Amidation reactions with amines produce sulfonamides, which are pharmacologically relevant .

Electrophilic Substitution on the Thiophene Ring

The thiophene ring undergoes electrophilic substitution preferentially at the 5-position due to the directing effects of the sulfur atom:

| Reaction Type | Reagents | Products | Yield | Ref. |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-nitro-thiophen-2-yl substituted oxazole | 55% | |

| Halogenation | Br₂ in CHCl₃, RT, 1 hr | 5-bromo-thiophen-2-yl substituted oxazole | 60% |

Key Findings :

-

Nitration and bromination proceed regioselectively, preserving the oxazole core.

-

Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxazole Ring Functionalization

The oxazole ring participates in ring-opening and cycloaddition reactions:

| Reaction Type | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 8 hrs | Thioamide and carboxylic acid derivatives | 70% | |

| Diels-Alder Reaction | Maleic anhydride, 120°C, 24 hrs | Bicyclic adducts | 30% |

Key Findings :

-

Acidic hydrolysis cleaves the oxazole ring, yielding thioamide and keto-acid fragments.

-

Diels-Alder reactivity is limited due to steric hindrance from the sulfonyl group .

Piperidine Substituent Reactivity

The piperidine group undergoes alkylation and acylation:

Key Findings :

-

Alkylation enhances the compound’s solubility in polar solvents .

-

Acylation modifies the piperidine’s electronic profile, influencing biological activity.

Oxidation of Thiophene to Sulfone

Controlled oxidation of the thiophene ring modifies electronic properties:

| Reaction Type | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Oxidation | H₂O₂/AcOH, 60°C, 6 hrs | Thiophene-1,1-dioxide substituted oxazole | 40% |

Key Findings :

-

Sulfone formation increases the compound’s electrophilicity, enabling further functionalization.

Cross-Coupling Reactions

The thiophene and aryl sulfonyl groups facilitate metal-catalyzed couplings:

| Reaction Type | Catalyst/Base | Products | Yield | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-substituted oxazole | 50% |

Key Findings :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole): Differs in the core heterocycle (thiazole vs. oxazole) and the presence of a triazole-pyrazole hybrid substituent.

- Compound 5b (1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine):

Functional Group Impact on Bioactivity

- Sulfonyl Group Variations: [3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone:

- Retains the 4-chlorophenylsulfonyl group but incorporates an aminothiophene scaffold.

- The sulfonyl group likely stabilizes interactions with polar residues in enzymatic active sites, as seen in similar sulfonamide-based inhibitors .

- 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole :

- Replaces piperidin-1-yl with methylpiperazine, enhancing water solubility.

- The methylpiperazine moiety may improve blood-brain barrier penetration compared to piperidine derivatives .

Physicochemical and Computational Insights

- Molecular Docking : Piperidin-1-yl and thiophen-2-yl groups are predicted to engage in hydrophobic and π-cation interactions with targets like tubulin (analogous to thiophenyl hydrazones in ) or serotonin receptors .

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., thiophene protons at δ 7.2–7.5 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ calculated for C₁₈H₁₆ClN₂O₃S₂: 431.03) .

- IR Spectroscopy : Peaks at 1150–1180 cm⁻¹ (sulfonyl S=O stretch) and 1540 cm⁻¹ (oxazole C=N) .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina to simulate binding poses with targets like cannabinoid receptors (CB1/CB2), leveraging the piperidine group’s conformational flexibility .

CoMFA/QSAR : Perform Comparative Molecular Field Analysis (CoMFA) to correlate structural features (e.g., sulfonyl group electronegativity) with antitumor activity, using a training set of analogues .

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces (Multiwfn software) and identify nucleophilic/electrophilic regions .

Key Insight : The 4-chlorophenylsulfonyl group enhances steric complementarity with hydrophobic receptor pockets, while the thiophene ring contributes π-π stacking interactions .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

Assay Standardization : Compare IC₅₀ values using uniform cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48 hours) .

Structural Validation : Confirm compound purity (>95% via HPLC) to rule out byproduct interference .

Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., furan vs. thiophene derivatives) to isolate substituent-specific effects .

Example : Discrepancies in antiproliferative activity may arise from thiophene’s electron-rich nature compared to furan, altering target binding kinetics .

Basic: What solvent systems optimize yield during sulfonylation?

Answer:

- Polar Aprotic Solvents : DMF or DMSO enhance sulfonyl chloride reactivity via dipole stabilization, achieving >80% yield .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize hydrolysis .

- Workup : Extract unreacted reagents using ethyl acetate/water (3:1 v/v) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Substituent Variation : Synthesize analogues with:

- Halogen swaps (Br, F at 4-chlorophenyl) .

- Heterocycle replacements (thiazole instead of oxazole) .

Bioactivity Profiling : Test against kinase targets (e.g., ALK, EGFR) and GPCRs (e.g., CB1) .

Data Analysis : Use PCA (Principal Component Analysis) to cluster bioactivity trends and identify critical pharmacophores .

Q. Table 1. SAR of Key Analogues

| Substituent Modification | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| 4-Fluorophenylsulfonyl | 0.45 | CB1 Receptor |

| Piperazine instead of piperidine | 1.20 | ALK Kinase |

| Thiophene → Furan | >10.0 | EGFR |

Basic: What crystallographic methods confirm solid-state structure?

Answer:

- X-ray Diffraction : Resolve bond angles (e.g., oxazole C2-N1-C5 ≈ 105°) and packing motifs using Bruker D8 Venture .

- Thermal Analysis : DSC to detect polymorph transitions (melting point ~215°C) .

Advanced: How to assess metabolic stability and toxicity in preclinical models?

Answer:

ADME Profiling :

- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms at 10 μM .

In Silico Toxicity : Predict hepatotoxicity using ProTox-II, focusing on sulfonamide-related idiosyncratic reactions .

Advanced: What strategies improve selectivity for kinase vs. GPCR targets?

Answer:

Scaffold Hopping : Replace oxazole with pyrimidine to reduce off-target GPCR binding .

Hydrogen Bond Engineering : Introduce -OH or -NH₂ groups to form selective interactions with kinase ATP pockets .

Kinase Panel Screening : Test against 100+ kinases (e.g., DiscoverX KINOMEscan) to identify selectivity outliers .

Basic: How to troubleshoot low yields in piperidine substitution reactions?

Answer:

- Catalyst Optimization : Use KI (10 mol%) to accelerate SN2 displacement .

- Solvent Switch : Replace DMF with NMP to reduce side reactions (e.g., elimination) .

- Reagent Purity : Ensure piperidine is freshly distilled to avoid amine oxidation .

Advanced: What in silico tools predict pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.